molecular formula C13H22O6 B074492 Triethyl butane-1,2,4-tricarboxylate CAS No. 1188-35-8

Triethyl butane-1,2,4-tricarboxylate

Cat. No. B074492
CAS RN: 1188-35-8
M. Wt: 274.31 g/mol
InChI Key: CKNUUYLRWBMMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl butane-1,2,4-tricarboxylate, commonly referred to as TEBT, is a chemical compound that belongs to the family of carboxylates. It is a colorless and odorless liquid that is soluble in water and has a boiling point of 268°C. TEBT is widely used in scientific research due to its unique properties, which make it an excellent reagent for various applications.

Scientific Research Applications

Polyesters Synthesis

Triethyl butane-1,2,4-tricarboxylate can be involved in polycondensations of aliphatic dicarboxylic acids with aliphatic diols, like 1,4-butane or 1,6-hexane diol. This process, especially when catalyzed by bismuth triflate, yields high molecular weight polymers. The use of this compound in this context highlights its potential as a precursor in the production of polyesters, contributing to the material properties of the resulting polymers (Buzin et al., 2008).

Applications in Biocatalysis and Bioconversion

Biocatalytic Routes to 1,4-Butanediol

this compound might play a role in biocatalytic routes for the production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. BDO is a key industrial chemical used in manufacturing various polymers. The development of a strain of Escherichia coli capable of converting carbohydrate feedstocks to BDO demonstrates the potential of this compound in biotechnological applications, promoting sustainable and eco-friendly chemical synthesis (Yim et al., 2011).

Applications in Textile Industry

UV Protective Performance in Textiles

this compound derivatives, like BSTA, have been used in the textile industry for anti-wrinkle and UV protective finishing on cotton fabrics. The ability to absorb ultraviolet lights and offer UV protective properties highlights its application in enhancing the functionality and durability of textile products (Qi et al., 2016).

Applications in Catalysis

Enhanced Alkylation Reactions

this compound, as part of ionic liquid systems, can be used to enhance the alkylation reaction of iso-butane with 1-butene. The catalytic efficiency of these systems in producing high-quality fuel components demonstrates the potential of this compound in refining and petrochemical processes (Cui et al., 2013).

Safety and Hazards

The safety information for Triethyl butane-1,2,4-tricarboxylate indicates that it is a substance with some hazards. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

triethyl butane-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-4-17-11(14)8-7-10(13(16)19-6-3)9-12(15)18-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNUUYLRWBMMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565293
Record name Triethyl butane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188-35-8
Record name 1,2,4-Triethyl 1,2,4-butanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl butane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.